Ethylenediamine tetrabromophthalate
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Overview
Description
Ethylenediamine tetrabromophthalate: is a brominated derivative of phthalic acid. It is a compound of significant interest due to its unique chemical properties and potential applications in various fields. The compound is known for its stability and reactivity, making it a valuable subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylenediamine tetrabromophthalate can be synthesized through a multi-step process involving the bromination of phthalic acid derivatives. The typical synthetic route involves the reaction of phthalic anhydride with bromine in the presence of a catalyst to form tetrabromophthalic anhydride. This intermediate is then reacted with ethylenediamine under controlled conditions to yield this compound. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistent quality and high yield. The purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethylenediamine tetrabromophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert this compound to less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrabromophthalic acid derivatives, while substitution reactions can produce a variety of functionalized phthalate compounds .
Scientific Research Applications
Ethylenediamine tetrabromophthalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other brominated compounds.
Biology: The compound’s brominated structure makes it useful in studying halogenated biomolecules and their interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly in designing brominated pharmaceuticals.
Industry: this compound is employed as a flame retardant in various materials due to its high bromine content
Mechanism of Action
The mechanism of action of ethylenediamine tetrabromophthalate involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of stable complexes with metal ions and other molecules. The compound’s ability to chelate metal ions makes it effective in applications such as catalysis and metal ion sequestration .
Comparison with Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.
Tetramethylethylenediamine (TMEDA): Another ethylenediamine derivative used in coordination chemistry.
Tetraethylethylenediamine (TEEDA): Similar to TMEDA but with ethyl groups instead of methyl groups
Uniqueness: Ethylenediamine tetrabromophthalate is unique due to its high bromine content, which imparts distinct chemical properties such as enhanced reactivity and stability. This makes it particularly valuable in applications requiring robust and reactive brominated compounds .
Properties
CAS No. |
66046-78-4 |
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Molecular Formula |
C18H12Br8N2O8 |
Molecular Weight |
1023.5 g/mol |
IUPAC Name |
ethane-1,2-diamine;3,4,5,6-tetrabromophthalic acid |
InChI |
InChI=1S/2C8H2Br4O4.C2H8N2/c2*9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;3-1-2-4/h2*(H,13,14)(H,15,16);1-4H2 |
InChI Key |
YBHJNOXBYJUFRP-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)N.C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O.C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O |
Origin of Product |
United States |
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